2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
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Overview
Description
2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, an imine group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with phenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiazolidine derivatives.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone ring and imine group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Methylphenyl)imino]diethanol
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide is unique due to its combination of a thiazolidinone ring, an imine group, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-9-14(10-8-12)20-18-21-17(23)15(24-18)11-16(22)19-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
XZSVENAFEDKZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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